molecular formula C18H21NO3 B2715060 4-[(benzyloxy)methyl]-1-(furan-2-carbonyl)piperidine CAS No. 1226433-02-8

4-[(benzyloxy)methyl]-1-(furan-2-carbonyl)piperidine

Cat. No.: B2715060
CAS No.: 1226433-02-8
M. Wt: 299.37
InChI Key: SXOSFLHMBOBTJU-UHFFFAOYSA-N
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Description

4-[(Benzyloxy)methyl]-1-(furan-2-carbonyl)piperidine is a piperidine derivative featuring a benzyloxymethyl substituent at the 4-position and a furan-2-carbonyl group at the 1-position.

Properties

IUPAC Name

furan-2-yl-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c20-18(17-7-4-12-22-17)19-10-8-16(9-11-19)14-21-13-15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOSFLHMBOBTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(benzyloxy)methyl]-1-(furan-2-carbonyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the piperidine ring.

    Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(benzyloxy)methyl]-1-(furan-2-carbonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-[(benzyloxy)methyl]-1-(furan-2-carbonyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[(benzyloxy)methyl]-1-(furan-2-carbonyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the application. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Piperidine Derivatives

Compound Name Substituents at Position 1 Substituents at Position 4 Key Functional Groups
Target Compound Furan-2-carbonyl (Benzyloxy)methyl Ether, carbonyl, furan
Carboxyterfenadine Hydroxy(diphenyl)methyl Hydroxybutyl-phenyl Hydroxyl, diphenylmethyl, carboxyl
Chalcone Analog 15 3-Acetylcoumarin 4-(Benzyloxy)phenyl Chalcone, benzyloxy, coumarin
EN 300-309579 Hydroxymethyl [4-(Benzyloxy)phenyl]methyl Triol, benzyloxy

Key Observations :

  • The target compound’s furan-2-carbonyl group distinguishes it from Carboxyterfenadine’s bulky diphenylmethyl group and chalcone analogs’ acetylated coumarin .
  • The benzyloxymethyl substituent is structurally analogous to chalcone derivatives and Enamine’s building block , suggesting shared synthetic pathways.

Physicochemical Properties

Table 2: Solubility and logP Comparisons

Compound Name Solubility Profile logP (Octanol/Water) Reference
Target Compound Likely low water solubility (inferred) ~3.5–4.0 (estimated)
Carboxyterfenadine Insoluble in water; soluble in acetone/chloroform 3.9
Chalcone Analog 15 Poor water solubility (typical of chalcones) ~3.8 (estimated)
EN 300-309579 Hydrophilic (due to triol) ~1.2 (estimated)

Key Observations :

  • The target compound’s logP is expected to align with Carboxyterfenadine (~3.9) due to the benzyloxy group’s lipophilicity .
  • EN 300-309579’s lower logP reflects its polar triol substituents , highlighting how substituents dictate solubility.

Key Observations :

  • Piperidine is a common catalyst in Knoevenagel condensations for analogous compounds (e.g., chalcones , acrylamides ), suggesting its utility in synthesizing the target compound.
  • Yields for piperidine-catalyzed reactions often exceed 80%, indicating efficient protocols .

Pharmacological and Industrial Relevance

Key Observations :

  • The furan-2-carbonyl group in the target compound may confer kinase inhibitory activity, as seen in furan-containing analogs .
  • Carboxyterfenadine’s role as a metabolite underscores the importance of piperidine derivatives in drug metabolism .

Biological Activity

The compound 4-[(benzyloxy)methyl]-1-(furan-2-carbonyl)piperidine is a synthetic piperidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It acts as a monoamine releasing agent , promoting the release of neurotransmitters such as dopamine and norepinephrine. This is achieved through its binding to monoamine transporters, which increases synaptic concentrations of these neurotransmitters, potentially affecting mood and cognitive functions .

Pharmacological Effects

  • Neurotransmitter Modulation : Research indicates that this compound may enhance neurotransmitter release, which could have implications for treating mood disorders or neurodegenerative diseases.
  • Potential Therapeutic Uses : Ongoing studies are investigating its role in conditions like depression and anxiety due to its dopaminergic activity. The selectivity for dopamine and norepinephrine suggests it could be less likely to produce side effects associated with broader-spectrum agents .
  • Antagonistic Properties : Some derivatives of piperidine compounds have shown antagonistic effects on dopamine receptors, particularly the D4 receptor, which may contribute to their therapeutic efficacy in psychiatric disorders .

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on D4 Receptor Antagonism : A study demonstrated that benzyloxy piperidine derivatives exhibit significant antagonistic activity against the D4 receptor, indicating that modifications to the piperidine scaffold can enhance receptor selectivity and potency .
  • Monoamine Transporter Interaction : Another investigation highlighted the compound's ability to interact with monoamine transporters, suggesting a mechanism by which it could elevate levels of neurotransmitters in synaptic clefts .

Data Table: Biological Activities

Activity TypeObserved EffectReference
Monoamine ReleaseIncreased dopamine and norepinephrine
D4 Receptor AntagonismSignificant inhibition observed
Neuroprotective EffectsPotential benefits in neurodegenerative models

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[(benzyloxy)methyl]-1-(furan-2-carbonyl)piperidine, and how can reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the benzyloxy group can be introduced via alkylation using benzyl chloride derivatives in dichloromethane (DCM) with a base like NaOH. The furan-2-carbonyl moiety is often attached via amide coupling using carbodiimide reagents (e.g., EDC or DCC). Reaction yields (e.g., 70–85%) depend on solvent polarity, temperature (often room temperature to 60°C), and catalyst selection. Purification via column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures is standard .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms connectivity, with key signals for the benzyloxy methyl group (δ ~4.5 ppm) and furan carbonyl (δ ~160 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (C18 columns, methanol/water mobile phases) assesses purity (>95%). Infrared (IR) spectroscopy identifies carbonyl stretches (~1650–1700 cm⁻¹) .

Q. What safety precautions are essential during handling and storage?

  • Methodological Answer : The compound may pose irritant or toxic hazards. Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at 2–8°C, away from strong oxidizers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Safety protocols align with H301 (toxic if swallowed) and H315 (skin irritation) classifications .

Advanced Research Questions

Q. How does structural modification of the benzyloxy or furan groups impact biological activity in receptor-binding studies?

  • Methodological Answer : Substituent effects on σ-receptor affinity can be studied via in vitro binding assays. For example, replacing the benzyloxy group with halogenated analogs (e.g., 4-fluorobenzyl) increases lipophilicity (log P ~2.5–3.0), enhancing blood-brain barrier penetration. The furan ring’s electron-rich nature can be tuned with nitro or cyano groups to modulate π-π interactions, as shown in σ-1 receptor probes (Ki values: 0.38–24.3 nM) .

Q. What strategies resolve discrepancies in pharmacological data between in vitro and in vivo models?

  • Methodological Answer : Contradictions often arise from metabolic instability or poor bioavailability. To address this:

  • Conduct stability assays in simulated gastric fluid (SGF) and liver microsomes.
  • Use radiolabeled analogs (e.g., ¹²³I derivatives) for in vivo biodistribution studies in rodents.
  • Apply pharmacokinetic modeling to adjust dosing regimens, ensuring brain-to-plasma ratios >0.3 .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding poses in σ-1 receptor pockets (PDB: 5HK1). QSAR models using descriptors like polar surface area (PSA <80 Ų) and topological polar surface area (TPSA) prioritize derivatives with reduced off-target effects. Validate predictions with competitive binding assays against dopamine D2 and NMDA receptors .

Q. What challenges arise in chromatographic analysis due to the compound’s instability, and how are they mitigated?

  • Methodological Answer : Degradation under acidic conditions (e.g., during HPLC) can produce benzaldehyde or furan carboxylic acid byproducts. Mitigation strategies include:

  • Using pH-stable C18 columns with ion-pair reagents (e.g., 0.1% trifluoroacetic acid).
  • Lowering column temperature to 10°C.
  • Validating method robustness via forced degradation studies (ICH Q2 guidelines) .

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